molecular formula C10H13ClN6O2 B11478281 N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine

N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine

Cat. No.: B11478281
M. Wt: 284.70 g/mol
InChI Key: ZTYAMNXPYHESLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is a synthetic organic compound characterized by the presence of a tetrazole ring and a benzyl group substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine typically involves the following steps:

    Preparation of 3-chloro-4,5-dimethoxybenzyl chloride: This intermediate is synthesized by chlorination of 4,5-dimethoxybenzyl alcohol using thionyl chloride or phosphorus trichloride.

    Formation of the tetrazole ring: The benzyl chloride intermediate is reacted with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form the tetrazole ring.

Industrial Production Methods

Industrial production of N1-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like hydroxide, alkoxide, thiolate; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring and benzyl group allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4,5-dimethoxybenzyl)-1-butanamine
  • N-(3-chloro-4,5-dimethoxybenzyl)-N-(1-phenylethyl)amine

Uniqueness

N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is unique due to its specific combination of a tetrazole ring and a benzyl group with chlorine and methoxy substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13ClN6O2

Molecular Weight

284.70 g/mol

IUPAC Name

1-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C10H13ClN6O2/c1-18-8-4-6(3-7(11)9(8)19-2)5-13-17-10(12)14-15-16-17/h3-4,13H,5H2,1-2H3,(H2,12,14,16)

InChI Key

ZTYAMNXPYHESLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.